molecular formula C10H9IN2O2 B14868087 Methyl (3-iodo-1H-indazol-1-YL)acetate

Methyl (3-iodo-1H-indazol-1-YL)acetate

Cat. No.: B14868087
M. Wt: 316.09 g/mol
InChI Key: ODPGUQOABUOTOG-UHFFFAOYSA-N
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Description

Methyl (3-iodo-1H-indazol-1-YL)acetate is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3-iodo-1H-indazol-1-YL)acetate typically involves the iodination of an indazole derivative followed by esterification. One common method includes the reaction of 3-iodoindazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl (3-iodo-1H-indazol-1-YL)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The indazole ring can be subjected to oxidation or reduction under appropriate conditions.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a palladium catalyst.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used, such as amino or thiol derivatives.

    Oxidation: Oxidized forms of the indazole ring.

    Reduction: Reduced forms of the indazole ring.

    Hydrolysis: 3-iodo-1H-indazole-1-acetic acid.

Scientific Research Applications

Methyl (3-iodo-1H-indazol-1-YL)acetate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and anti-inflammatory drugs.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand the biological activity of indazole derivatives and their interactions with biological targets.

Mechanism of Action

The mechanism of action of Methyl (3-iodo-1H-indazol-1-YL)acetate is not fully elucidated. indazole derivatives are known to interact with various molecular targets, including enzymes and receptors. They can inhibit enzyme activity or modulate receptor functions, leading to therapeutic effects. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Iodoindazole: A precursor in the synthesis of Methyl (3-iodo-1H-indazol-1-YL)acetate.

    Methyl (1H-indazol-1-YL)acetate: Lacks the iodine substituent, which can affect its reactivity and biological activity.

    Indazole-3-carboxylic acid: Another indazole derivative with different functional groups.

Uniqueness

This compound is unique due to the presence of the iodine atom, which can be a site for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry for the development of novel therapeutic agents.

Properties

Molecular Formula

C10H9IN2O2

Molecular Weight

316.09 g/mol

IUPAC Name

methyl 2-(3-iodoindazol-1-yl)acetate

InChI

InChI=1S/C10H9IN2O2/c1-15-9(14)6-13-8-5-3-2-4-7(8)10(11)12-13/h2-5H,6H2,1H3

InChI Key

ODPGUQOABUOTOG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2C(=N1)I

Origin of Product

United States

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